Ticagrelor-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

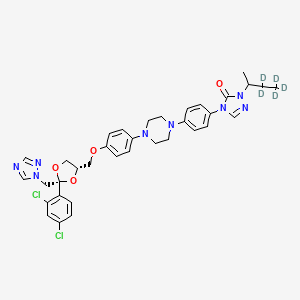

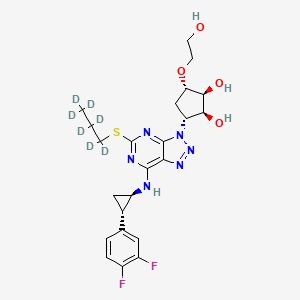

Ticagrelor-d7 is a deuterated form of Ticagrelor, an antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome (ACS) and other conditions that increase the risk of heart attacks . It is intended for use as an internal standard for the quantification of ticagrelor .

Synthesis Analysis

The synthesis of Ticagrelor, which Ticagrelor-d7 is a deuterated form of, is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . An improved and cost-effective process for preparation of Ticagrelor has been developed .Molecular Structure Analysis

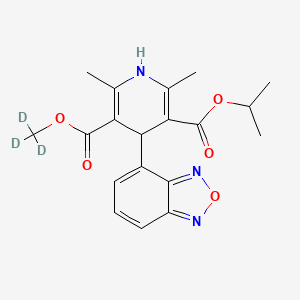

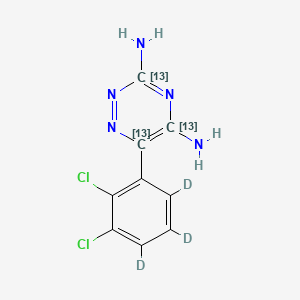

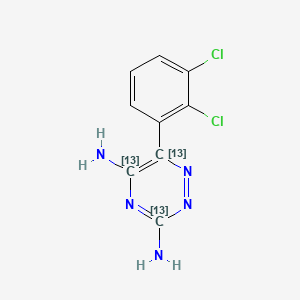

Ticagrelor-d7 is the deuterium labeled Ticagrelor . This means that some hydrogen atoms in the molecular structure of the drug are replaced with deuterium atoms .Chemical Reactions Analysis

The synthesis of Ticagrelor involves a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology .Physical And Chemical Properties Analysis

Ticagrelor-d7 is a solid off-white substance . It has a molecular formula of C23H21D7F2N6O4S and a molecular weight of 529.6 .Scientific Research Applications

Bioequivalence Studies

Ticagrelor-d7: is utilized as an internal standard in bioequivalence studies to ensure the consistency and accuracy of pharmacokinetic measurements . This application is crucial for determining the equivalence of a generic drug to its brand-name counterpart, which is essential for regulatory approval.

Immunological Probes

Innovative immunological probes using Ticagrelor-d7 have been developed for rapid monitoring of ticagrelor levels in biological fluids . These probes, known as Quenchbodies (Q-bodies), offer a faster and more sensitive alternative to traditional methods, enabling quick preoperative detection of blood drug concentration, which is vital for surgical planning and risk mitigation.

Platelet Aggregation Inhibition

Ticagrelor-d7: plays a role in the study of platelet aggregation inhibition, where it serves as a comparator in the analysis of ticagrelor’s effectiveness . This application is significant for the development of new antiplatelet therapies and for understanding the pharmacodynamics of ticagrelor.

Pleiotropic Effects Analysis

Research into the pleiotropic effects of ticagrelor, such as cardioprotection and anti-inflammatory properties, often employs Ticagrelor-d7 as a reference compound . This allows for a deeper understanding of the drug’s multifaceted impact on the human body beyond its primary use as an antiplatelet agent.

Drug-Drug Interaction Studies

Ticagrelor-d7: is used in studies investigating drug-drug interactions, particularly how ticagrelor interacts with other medications metabolized by the same pathways . This research is critical for identifying potential adverse reactions and optimizing drug regimens for patients.

Process Research and Development

The synthesis and development of ticagrelor involve Ticagrelor-d7 as a key component in establishing safe and efficient production processes . This includes the optimization of reaction stages and the establishment of safety parameters, which are essential for the large-scale manufacturing of pharmaceuticals.

Safety And Hazards

Future Directions

properties

IUPAC Name |

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKWJQXRCDYSHL-MHTCSOGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ticagrelor-d7 | |

Q & A

Q1: Why is Ticagrelor-d7 used in these studies instead of regular Ticagrelor?

A1: Ticagrelor-d7, a deuterated form of Ticagrelor, serves as an internal standard (IS) in the described analytical methods [, ]. Internal standards are crucial in mass spectrometry analysis to correct for variations during sample preparation and ionization. Because Ticagrelor-d7 has a nearly identical structure to Ticagrelor but a slightly different mass due to the presence of deuterium atoms, it co-elutes with the analyte of interest. By comparing the signal intensities of Ticagrelor and Ticagrelor-d7, researchers can achieve more accurate and reliable quantification of Ticagrelor in plasma samples [, ].

Q2: What analytical techniques benefit from the use of Ticagrelor-d7?

A2: The research highlights the application of Ticagrelor-d7 in high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) methods [, ]. The papers describe the development and validation of these methods for determining Ticagrelor concentrations in human plasma. The use of Ticagrelor-d7 as an IS is specifically beneficial in this context as it improves the precision and accuracy of Ticagrelor quantification, even at low concentrations [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.